4-Nitrosophenol
CAS No.: 104-91-6
Cat. No.: VC21038766
Molecular Formula: C6H5NO2
Molecular Weight: 123.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104-91-6 |
---|---|
Molecular Formula | C6H5NO2 |
Molecular Weight | 123.11 g/mol |
IUPAC Name | 4-nitrosophenol |
Standard InChI | InChI=1S/C6H5NO2/c8-6-3-1-5(7-9)2-4-6/h1-4,8H |
Standard InChI Key | JSTCPNFNKICNNO-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N=O)O |
Canonical SMILES | C1=CC(=CC=C1N=O)O |
Colorform | PALE YELLOW ORTHORHOMBIC NEEDLES, BROWNS @ 126 °C CRYSTALLIZES IN LIGHT BROWN LEAFLETS |
Melting Point | 270 to 291 °F (decomposes) (NTP, 1992) |
Introduction
Chemical Structure and Physical Properties
4-Nitrophenol, also known as 4-hydroxynitrobenzene or p-nitrophenol, features a distinctive chemical structure with a nitro group (-NO2) positioned para to a hydroxyl group on a benzene ring . The compound exhibits interesting polymorphic behavior in its crystalline state, with two primary forms: an alpha-form presenting as colorless pillars that remain unstable at room temperature but stable when exposed to sunlight, and a beta-form appearing as yellow pillars that demonstrate stability at room temperature but gradually transform to a red color upon sunlight exposure . Typically, commercial 4-nitrophenol exists as a mixture of these two polymorphic forms.
In solution, 4-nitrophenol demonstrates acid-base properties with a dissociation constant (pKa) of 7.15 at 25°C . This property becomes particularly relevant in its application as a pH indicator, where distinct color changes occur depending on the solution's acidity. The physical appearance of 4-nitrophenol is characterized as a slightly yellow, crystalline material that exhibits moderate toxicity .
Chemical Behavior in Solution
The solution chemistry of 4-nitrophenol reveals important spectroscopic properties that contribute to its utility as an analytical reagent. In its deprotonated form (4-nitrophenolate or 4-nitrophenoxide), the compound exhibits a maximum absorbance at 405 nm with an extinction coefficient (ε) between 18.3 and 18.4 mM−1 cm−1 in strongly alkaline conditions . Conversely, the protonated form shows minimal absorbance at this wavelength (ε = 0.2 mM−1 cm−1) . The isosbestic point for the 4-nitrophenol/4-nitrophenoxide equilibrium occurs at 348 nm, with an extinction coefficient of 5.4 mM−1 cm−1 . These spectroscopic characteristics provide the foundation for both its colorimetric applications and detection methodologies in environmental and analytical chemistry.
Synthesis and Preparation Methods
Nitration of Phenol
The conventional synthesis route for 4-nitrophenol involves the nitration of phenol using dilute nitric acid at room temperature . This process typically yields a mixture of 2-nitrophenol and 4-nitrophenol, necessitating subsequent separation and purification steps . The position-selective nitration represents a classic example of electrophilic aromatic substitution, where the hydroxyl group's electron-donating effect directs the nitronium ion predominantly to the ortho and para positions of the aromatic ring.
Applications of 4-Nitrophenol
pH Indicator Functionality
One of the most well-documented applications of 4-nitrophenol is its use as a pH indicator . The compound exhibits a distinctive color transition from colorless in acidic conditions (below pH 5.4) to yellow in alkaline environments (above pH 7.5) . This color-changing property has established 4-nitrophenol as a valuable tool in analytical chemistry for monitoring solution acidity. The following table illustrates the pH-dependent color changes of 4-nitrophenol:
4-Nitrophenol (pH indicator) | |
---|---|
below pH 5.4 | above pH 7.5 |
5.4 ⇌ 7.5 | |
Colorless | Yellow |
Pharmaceutical Precursor
4-Nitrophenol serves as a critical intermediate in the synthesis of paracetamol (acetaminophen), a widely used analgesic and antipyretic medication . The synthetic pathway involves the reduction of 4-nitrophenol to 4-aminophenol, followed by acetylation with acetic anhydride . This industrial application represents one of the largest-scale uses of 4-nitrophenol globally.
Additional Industrial Applications
Beyond pharmaceutical synthesis, 4-nitrophenol functions as a precursor for preparing phenetidine and acetophenetidine, which find applications as indicators and raw materials for fungicide production . The compound's reactivity profile makes it versatile in various chemical transformations. Additionally, in peptide synthesis, carboxylate ester derivatives of 4-nitrophenol serve as activated components for constructing amide moieties , highlighting its utility in more specialized organic synthesis applications.
Detection Methods for 4-Nitrophenol
Organic Material-Based Detection Systems
Recent advances in analytical chemistry have focused on developing sensitive and selective detection methods for 4-nitrophenol, particularly important for environmental monitoring applications. Research has generated diverse organic materials capable of detecting 4-nitrophenol with impressive sensitivity . Carbon dots (CDs), especially those with nitrogen doping, have demonstrated particular promise in this area. For instance, carbon dots derived from Ganoderma lucidum spore powder have shown selectivity toward 4-nitrophenol .
The following table presents various organic materials used for 4-nitrophenol detection along with their respective detection limits:
Sensing probe | Synthesis method | Detection limit (nM) | Ref |
---|---|---|---|
Citric acid and urea | Hydrothermal | 2000 | Bogireddy et al. |
Celery leaves and glutathione | Hydrothermal | 26 and 100 | Qu et al. |
Ethylene glycol and β-alanine | Oligomerization | 400 | Das and Dutta |
Sewage sludge | Microwave | 69 | Hu & Gao |
Auricularia auricle | Hydrothermal | 198 | Tu et al. |
Ganoderma Lucidum Spore Powder | Hydrothermal | 68 | Tu et al. |
Hexamethylenetetramine | Hydrothermal | 201 | Liao et al. |
Triphenylamine | Agitation with temperature | 79 | Omama et al. |
Coumarin | Molecular print | 0.5 | Dai et al. |
Fluorescent poly dopamine | Molecular print | 24.2 | Xu et al. |
Coffee | Carbonization | 10.9 | Baye at al. |
Marine Rice | Carbonization | 34 | Luo et al. |
This data reveals the broad range of detection sensitivities achievable with different organic materials, with molecular printed coumarin demonstrating the most impressive detection limit at 0.5 nM .
Fluorescence-Based Detection Mechanisms
Advanced sensing methodologies for 4-nitrophenol frequently employ fluorescence-based detection principles. Mechanisms such as Förster Resonance Energy Transfer (FRET) and Inner Filter Effect (IFE) have been successfully implemented in developing highly sensitive fluorescence detection systems . Recent research by Tammina and Yang demonstrated nitrogen-doped carbon dots synthesized from glucosamine and ethylenediamine that achieved promising detection limits for 4-nitrophenol at 0.05 μM .
Degradation and Reduction Methods
Chemical Reduction Processes
The removal of 4-nitrophenol from environmental systems typically involves reduction processes that convert it to less harmful compounds, particularly 4-aminophenol (4-AP). One established approach employs nanomaterial-facilitated reduction, such as with iron oxide nanoparticles (Fe3O4) and silver nanoparticles (AgNPs) . These materials demonstrate high catalytic activity, with reported reduction efficiencies approaching 99% .
The reduction mechanism predominantly relies on sodium borohydride (NaBH4) as a reducing agent . This process typically proceeds from an initial yellow solution characteristic of 4-nitrophenol to a colorless or white solution indicating conversion to 4-aminophenol. The reaction progression can be monitored effectively using UV-visible spectroscopy .
Electrocatalytic Degradation
Electrocatalytic approaches offer an alternative pathway for 4-nitrophenol degradation. Research has investigated the use of specialized electrodes, such as SnO2-NiO, in electrochemical processes targeting 4-nitrophenol reduction . In optimized conditions using NaCl and H2O2 electrolyte solutions, conversion efficiencies reaching 95% have been reported . These electrocatalytic methods typically employ cyclic voltammetry in a potential range of 0 to -1 V with scan rates around 0.050 V/s to monitor the degradation process .
Hydroxyl Radical Oxidation
Hydroxyl radical (OH) mediated oxidation represents another pathway for 4-nitrophenol degradation in aqueous systems. Research has demonstrated pH-dependent reaction dynamics, with phenolic product yields reaching approximately 0.2 at pH 2 and increasing to 0.4 at pH 9 . The formation of 4-nitrocatechol (4NC) was notably higher at alkaline pH . Interestingly, mineralization studies using total organic carbon (TOC) analysis revealed that even after complete consumption of 4-nitrophenol, approximately 85% of the organic carbon remained in solution , indicating the formation of persistent organic intermediates rather than complete mineralization to CO2.
Health and Environmental Hazards
Acute Toxicity Profile
4-Nitrophenol presents significant health hazards through multiple exposure routes including inhalation and dermal contact . Acute exposure can result in a range of adverse effects. Direct contact with the compound can cause skin and eye irritation, potentially resulting in burns and ocular damage . Respiratory exposure leads to irritation of the nasal passages, throat, and lungs, manifesting as coughing and respiratory distress .
At higher exposure levels, 4-nitrophenol interferes with the oxygen-carrying capacity of blood through the induction of methemoglobinemia, a condition where abnormal levels of methemoglobin develop in the bloodstream . This condition presents with symptoms including headache, fatigue, dizziness, and cyanosis (bluish discoloration of skin and lips) . In severe cases, respiratory compromise, collapse, and even death may occur . Additionally, acute exposure has been associated with gastrointestinal disturbances, weakness, confusion, tachycardia, and fever .
Chronic Toxicity Concerns
The available toxicological data suggests that 4-nitrophenol may target specific biological systems following prolonged exposure. Animal studies indicate that the hematological system represents a primary target following inhalation exposure . The compound also demonstrates neurotoxic potential, with high or repeated exposure potentially affecting the nervous system .
According to toxicological evaluations, decreased body weight represents one of the most sensitive endpoints observed at doses below those associated with lethality following oral exposure . At lethal doses, clinical signs predominantly include respiratory distress and neurotoxicity .
Chemical Reactivity Hazards
Beyond its toxicological profile, 4-nitrophenol presents significant chemical reactivity hazards. It is classified as a reactive chemical with explosion potential , necessitating appropriate handling precautions in laboratory and industrial settings. This reactivity profile contributes to both its utility in chemical synthesis and its hazardous nature.
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